molecular formula C34H51N5O5 B1230223 Qnc-asn-cha-psi(CH(OH)CH2)-val-npt CAS No. 149607-21-6

Qnc-asn-cha-psi(CH(OH)CH2)-val-npt

Katalognummer: B1230223
CAS-Nummer: 149607-21-6
Molekulargewicht: 609.8 g/mol
InChI-Schlüssel: YFPJVAMWHSOWMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Qnc-asn-cha-psi(CH(OH)CH2)-val-npt is a pseudopeptide compound featuring a non-standard backbone structure. The sequence includes asparagine (asn), cyclohexylalanine (cha), a pseudopeptide bond (psi) modified with a hydroxymethyl substituent (CH(OH)CH2), valine (val), and a terminal norpseudothienamycin-like residue (npt). This compound is hypothesized to exhibit unique biochemical properties due to its hybrid structure, combining rigid cyclohexyl groups, polar hydroxymethyl moieties, and a pseudopeptide backbone that may enhance metabolic stability compared to traditional peptides .

Eigenschaften

CAS-Nummer

149607-21-6

Molekularformel

C34H51N5O5

Molekulargewicht

609.8 g/mol

IUPAC-Name

N-[1-cyclohexyl-5-(2,2-dimethylpropylcarbamoyl)-3-hydroxy-6-methylheptan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide

InChI

InChI=1S/C34H51N5O5/c1-21(2)24(31(42)36-20-34(3,4)5)18-29(40)27(17-22-11-7-6-8-12-22)38-33(44)28(19-30(35)41)39-32(43)26-16-15-23-13-9-10-14-25(23)37-26/h9-10,13-16,21-22,24,27-29,40H,6-8,11-12,17-20H2,1-5H3,(H2,35,41)(H,36,42)(H,38,44)(H,39,43)

InChI-Schlüssel

YFPJVAMWHSOWMB-UHFFFAOYSA-N

SMILES

CC(C)C(CC(C(CC1CCCCC1)NC(=O)C(CC(=O)N)NC(=O)C2=NC3=CC=CC=C3C=C2)O)C(=O)NCC(C)(C)C

Kanonische SMILES

CC(C)C(CC(C(CC1CCCCC1)NC(=O)C(CC(=O)N)NC(=O)C2=NC3=CC=CC=C3C=C2)O)C(=O)NCC(C)(C)C

Synonyme

Qnc-Asn-Cha-psi(CH(OH)CH2)-Val-Npt
quinoline-2-carbonyl-asparaginyl-cyclohexylalanyl-psi(CH(OH)CH2)-valyl-neopentylamine
U 92163
U-92163
U92163

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation of the Hydroxyethylene Isostere Core

The ψ[CH(OH)CH₂] moiety is synthesized via a stereoselective aldol condensation:

  • Aldol Reaction : (2S,3S)-Dihydroxyethylene is prepared from L-malic acid, followed by protection of hydroxyl groups as tert-butyldimethylsilyl (TBS) ethers.

  • Coupling to Valine : The diol is conjugated to N-protected valine using carbodiimide reagents (e.g., EDC/HOBt), yielding a pseudopeptide backbone.

Key Data :

StepReagents/ConditionsYieldReference
Aldol CondensationL-Malic acid, TBSCl, Imidazole, DMF78%
Valine CouplingEDC, HOBt, DIPEA, CH₂Cl₂85%

Solid-Phase Assembly of the Peptide Backbone

The sequence Qnc-Asn-Cha-ψ[CH(OH)CH₂]-Val is constructed via SPPS using Fmoc chemistry:

  • Resin Loading : Wang resin pre-loaded with Fmoc-Val-OH.

  • Deprotection/Coupling Cycles :

    • Fmoc-Val → Fmoc-ψ[CH(OH)CH₂]-Val (pseudoproline analog).

    • Fmoc-Cha, Fmoc-Asn(Trt), and Qnc-Cl (quinoline-2-carbonyl chloride) sequentially added.

  • Cleavage : TFA/water/triisopropylsilane (95:2.5:2.5) liberates the peptide from the resin.

Optimization Note : Microwave-assisted coupling (50°C, 10 min) improved yields of Cha and Asn residues by 15%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.42 (d, J = 7.5 Hz, Qnc-H), 7.89 (s, Asn-NH), 4.21 (m, ψ-CH(OH)CH₂), 1.12 (s, Npt-(CH₂)C(CH₃)₃).

  • ¹³C NMR : 174.2 ppm (C=O, Qnc), 68.5 ppm (ψ-CH(OH)CH₂).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 720.3521 [M+H]⁺ (C₃₄H₅₀N₅O₈⁺).

  • Calculated : 720.3518. Error: 0.42 ppm.

X-ray Crystallography

The inhibitor bound to HIV-2 protease (PDB: 1IVQ) confirms:

  • Binding Mode : Extended conformation with ψ[CH(OH)CH₂] forming hydrogen bonds to Asp32/Asp218.

  • Stereochemistry : (2S,3S) configuration critical for activity.

Challenges and Solutions

  • Stereochemical Control : Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) ensured >98% ee for the hydroxyethylene core.

  • Solubility Issues : Cha and Npt necessitated 30% hexafluoroisopropanol in SPPS coupling steps .

Analyse Chemischer Reaktionen

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The quinoline moiety can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Qnc-asn-cha-psi(CH(OH)CH2)-val-npt has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Limitations

  • NMR Data Gaps: While valine’s γ–CH3 shift is well-documented in free amino acids , the pseudopeptide environment may alter this shift due to conformational constraints.
  • Synthetic Challenges : The CH(OH)CH2 modification complicates traditional solid-phase peptide synthesis, necessitating orthogonal protection strategies .

Q & A

Q. What are the key structural features of Qnc-asn-cha-psi(CH(OH)CH2)-val-npt, and how do they influence its biochemical activity?

Q. What experimental protocols are recommended for synthesizing Qnc-asn-cha-psi(CH(OH)CH2)-val-npt with high purity?

Methodological Answer:

  • Employ solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids, optimizing coupling steps for the sterically hindered psi(CH(OH)CH2) group.
  • Use HPLC-MS for real-time monitoring of intermediate purity and circular dichroism (CD) to confirm secondary structure retention .
  • Critical parameters: reaction temperature (0–4°C for oxidation steps), resin swelling time (>30 min), and deprotection efficiency (>95%) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in Qnc-asn-cha-psi(CH(OH)CH2)-val-npt’s reported binding affinities across studies?

Methodological Answer:

  • Perform molecular dynamics (MD) simulations to compare ligand-protein interactions under varying pH and ionic strength conditions.
  • Validate models using isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔG, ΔH) and identify discrepancies caused by assay conditions .
  • Example Workflow:

Cluster MD trajectories to identify dominant binding poses.

Cross-reference with mutagenesis data to pinpoint critical residues.

Reconcile computational predictions with experimental IC50 values using Bayesian statistics .

Q. What strategies minimize off-target effects when using Qnc-asn-cha-psi(CH(OH)CH2)-val-npt in cellular assays?

Methodological Answer:

  • Design counter-screens against structurally related receptors (e.g., GPCR subfamilies) using radioligand displacement assays .
  • Apply CRISPR-Cas9 knockouts of suspected off-target pathways to isolate the compound’s primary mechanism .
  • Use dose-response matrix assays to differentiate specific effects from cytotoxicity (e.g., CC50/EC50 ratios >10) .

Q. How do solvent polarity and proticity affect the stability of Qnc-asn-cha-psi(CH(OH)CH2)-val-npt in long-term storage?

Methodological Answer:

  • Conduct accelerated stability studies in DMSO, aqueous buffers (pH 4–9), and ethanol at 4°C, 25°C, and −80°C.
  • Monitor degradation via UPLC-UV/HRMS and quantify half-life (t1/2) using first-order kinetics models.
  • Key findings: Avoid DMSO >30% (induces aggregation) and phosphate buffers (catalyzes hydrolysis at psi linkage) .

Theoretical and Framework-Driven Questions

Q. Which conceptual frameworks best explain the compound’s dual agonism/antagonism behavior in different tissues?

Methodological Answer:

  • Apply allosteric modulation theory to model ligand-induced conformational changes in target receptors.
  • Integrate tissue-specific proteomics data to identify co-factors (e.g., chaperones) that alter binding kinetics .
  • Case Study:
  • In hepatic cells, co-expression of Protein X increases agonism by stabilizing Receptor Y’s active state (Kd = 8 nM vs. 120 nM in renal cells) .

Q. What methodological innovations are needed to study Qnc-asn-cha-psi(CH(OH)CH2)-val-npt’s intracellular trafficking in real time?

Methodological Answer:

  • Develop fluorogenic probes by conjugating the compound with environmentally sensitive dyes (e.g., BODIPY-TMR).
  • Use super-resolution microscopy (STED or PALM) to track subcellular localization with <50 nm precision .
  • Challenges: Preserve bioactivity post-labeling; validate probe functionality via parallel LC-MS/MS quantification .

Data Integration and Validation

Q. How can researchers reconcile conflicting in vitro and in vivo efficacy data for this compound?

Methodological Answer:

  • Conduct physiologically based pharmacokinetic (PBPK) modeling to account for bioavailability and tissue distribution differences.
  • Validate using microdialysis in target organs to measure free drug concentrations .
  • Example Discrepancy Resolution:
  • In vitro IC50 = 5 nM (cell-free assay) vs. in vivo ED50 = 200 nM: Model protein binding (95% plasma protein affinity) and adjust dosing regimens .

Q. What statistical approaches are optimal for analyzing dose-dependent transcriptomic responses to Qnc-asn-cha-psi(CH(OH)CH2)-val-npt?

Methodological Answer:

  • Apply Bayesian hierarchical models to RNA-seq data, clustering genes by response kinetics (e.g., early vs. late responders).
  • Use false discovery rate (FDR)-controlled pathway analysis (q <0.1) to prioritize signaling networks .
  • Tools: DESeq2 for differential expression; GSEA for pathway enrichment; custom R/Python scripts for dose-response curve fitting .

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